molecular formula C12H11BrO2 B11852755 1-Bromo-2,4-dimethoxynaphthalene CAS No. 148345-66-8

1-Bromo-2,4-dimethoxynaphthalene

Cat. No.: B11852755
CAS No.: 148345-66-8
M. Wt: 267.12 g/mol
InChI Key: ZRCQNHKGTVRXLV-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dimethoxynaphthalene is an organic compound with the molecular formula C12H11BrO2. It is a brominated derivative of naphthalene, featuring two methoxy groups at the 2 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4-dimethoxynaphthalene can be synthesized through the bromination of 2,4-dimethoxynaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions, often at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-dimethoxynaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized products.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of various substituted naphthalenes.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2,4-dimethoxynaphthalene.

Scientific Research Applications

1-Bromo-2,4-dimethoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-dimethoxynaphthalene depends on the specific application and reaction it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy groups can be converted to more reactive intermediates, facilitating further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2,4-dimethoxynaphthalene is unique due to the specific positioning of its methoxy groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in medicinal chemistry and materials science.

Properties

CAS No.

148345-66-8

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

1-bromo-2,4-dimethoxynaphthalene

InChI

InChI=1S/C12H11BrO2/c1-14-10-7-11(15-2)12(13)9-6-4-3-5-8(9)10/h3-7H,1-2H3

InChI Key

ZRCQNHKGTVRXLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)Br)OC

Origin of Product

United States

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